N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide
Description
N-(1,9-dioxaspiro[55]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-16(13-9-15(12-18-11-13)22-5-4-19-21-22)20-14-1-6-25-17(10-14)2-7-24-8-3-17/h4-5,9,11-12,14H,1-3,6-8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCYLNSDKARHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)C3=CC(=CN=C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.
Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Pyridine Carboxamide Formation: The final step involves coupling the spirocyclic intermediate with a pyridine carboxylic acid derivative using standard amide bond-forming reactions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and click chemistry steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the triazole moiety, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could lead to alcohols or amines.
Scientific Research Applications
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its spirocyclic and triazole components may impart interesting properties to materials, such as enhanced stability or specific binding capabilities.
Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine moieties can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The spirocyclic structure may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(imidazol-1-yl)pyridine-3-carboxamide: Similar structure but with an imidazole ring instead of a triazole.
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(pyridin-2-yl)pyridine-3-carboxamide: Contains a pyridine ring in place of the triazole.
Uniqueness
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide is unique due to its combination of a spirocyclic core with a triazole and pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
